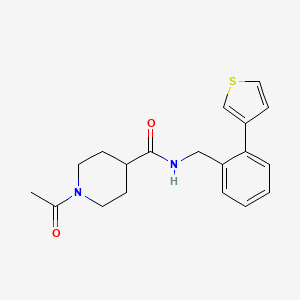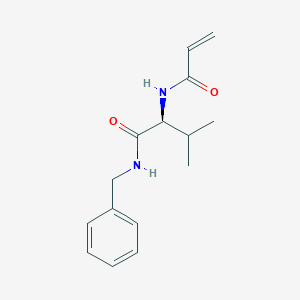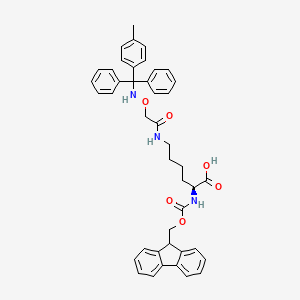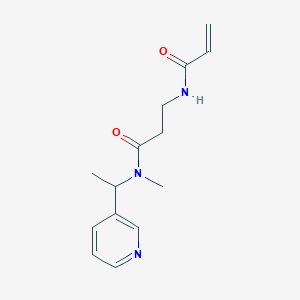
1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features, including an acetyl group, a benzyl group, a piperidine ring, and a thiophene ring. These components are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the benzyl group could be added through a nucleophilic substitution reaction . The thiophene ring could be formed through a Paal-Knorr synthesis or similar method .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine ring would add a degree of three-dimensionality to the molecule, while the thiophene and benzyl groups could participate in various types of intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the acetyl group could potentially undergo hydrolysis or reduction reactions, while the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the aromatic thiophene and benzyl groups could affect the compound’s solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Antitubercular Activity
Specific Scientific Field
Medicinal chemistry and drug discovery.
Summary of the Application
The compound has been investigated for its potential as an antitubercular agent. Tuberculosis (TB) is a global health concern, and there’s a continuous need for new drugs to combat drug-resistant strains of Mycobacterium tuberculosis. Pyrazinamide is a first-line drug used in TB therapy, but resistance can develop. Researchers explore novel compounds like 1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide to find more effective treatments.
Experimental Procedures
Results
- Suitability for Further Development : Docking studies reveal favorable molecular interactions, suggesting that these derivatives are suitable for further development .
Thiophene Derivatives
Specific Scientific Field
Medicinal chemistry and drug design.
Summary of the Application
Thiophene-based analogs, including derivatives like 1-ACETYL-N-{[2-(THIOPHEN-3-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE , have gained attention as potential biologically active compounds. Researchers explore thiophenes for their diverse biological effects and potential therapeutic applications .
Experimental Procedures
Results
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-acetyl-N-[(2-thiophen-3-ylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-14(22)21-9-6-15(7-10-21)19(23)20-12-16-4-2-3-5-18(16)17-8-11-24-13-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIUCDWLUAILCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-(thiophen-3-yl)benzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine](/img/structure/B2800106.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide](/img/no-structure.png)
![[(Pyridin-3-ylmethyl)thio]acetic acid](/img/structure/B2800108.png)
![(2,5-Dimethylfuran-3-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2800110.png)
![1-Methyl-2-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]benzimidazole](/img/structure/B2800111.png)
![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)

![1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B2800115.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)
![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)
